

An In-depth Technical Guide to 3-Methoxy-1H-indole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxy-1H-indole

Cat. No.: B178170

[Get Quote](#)

This technical guide provides a comprehensive overview of the core physicochemical properties, representative synthetic and analytical methodologies, and a plausible biological signaling pathway for **3-Methoxy-1H-indole**. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Data Presentation

The fundamental molecular properties of **3-Methoxy-1H-indole** are summarized in the table below for quick reference.

Parameter	Value	Reference
Molecular Formula	C ₉ H ₉ NO	[1]
Molecular Weight	147.17 g/mol	[1]
IUPAC Name	3-methoxy-1H-indole	[1]
CAS Number	16712-55-3	[1]
Canonical SMILES	COC1=CNC2=CC=CC=C21	[1]
InChI Key	CKDZUORTXOCQNI-UHFFFAOYSA-N	[1]

Experimental Protocols

This section details representative experimental protocols relevant to the synthesis and analysis of methoxy-substituted indoles. While a specific protocol for **3-Methoxy-1H-indole** is not readily available in the cited literature, the following established methods for similar indole derivatives can be adapted.

Representative Synthesis: Fischer Indole Synthesis

The Fischer indole synthesis is a widely used and versatile method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions.^{[2][3][4][5]} The following is a generalized protocol that can be adapted for the synthesis of methoxy-substituted indoles.

Materials:

- (Methoxyphenyl)hydrazine hydrochloride
- A suitable ketone or aldehyde (e.g., pyruvic acid, acetone)
- Acid catalyst (e.g., hydrochloric acid, sulfuric acid, zinc chloride)
- Solvent (e.g., ethanol, acetic acid)
- Sodium hydroxide solution (for neutralization)
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- **Hydrazone Formation:** In a round-bottom flask, dissolve the (methoxyphenyl)hydrazine hydrochloride in the chosen solvent. Add the carbonyl compound to the solution. The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the phenylhydrazone intermediate.
- **Indolization:** To the solution containing the phenylhydrazone, add the acid catalyst. The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

- **Work-up and Isolation:** After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the addition of water and neutralized with a sodium hydroxide solution. The aqueous layer is then extracted multiple times with an organic solvent.
- **Purification:** The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure indole derivative.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis and purification of indole derivatives. The following is a general HPLC method that can be optimized for **3-Methoxy-1H-indole**.

Instrumentation:

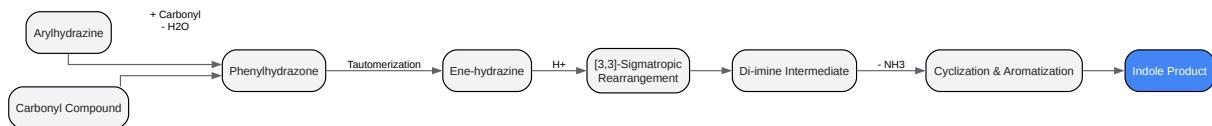
- HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).

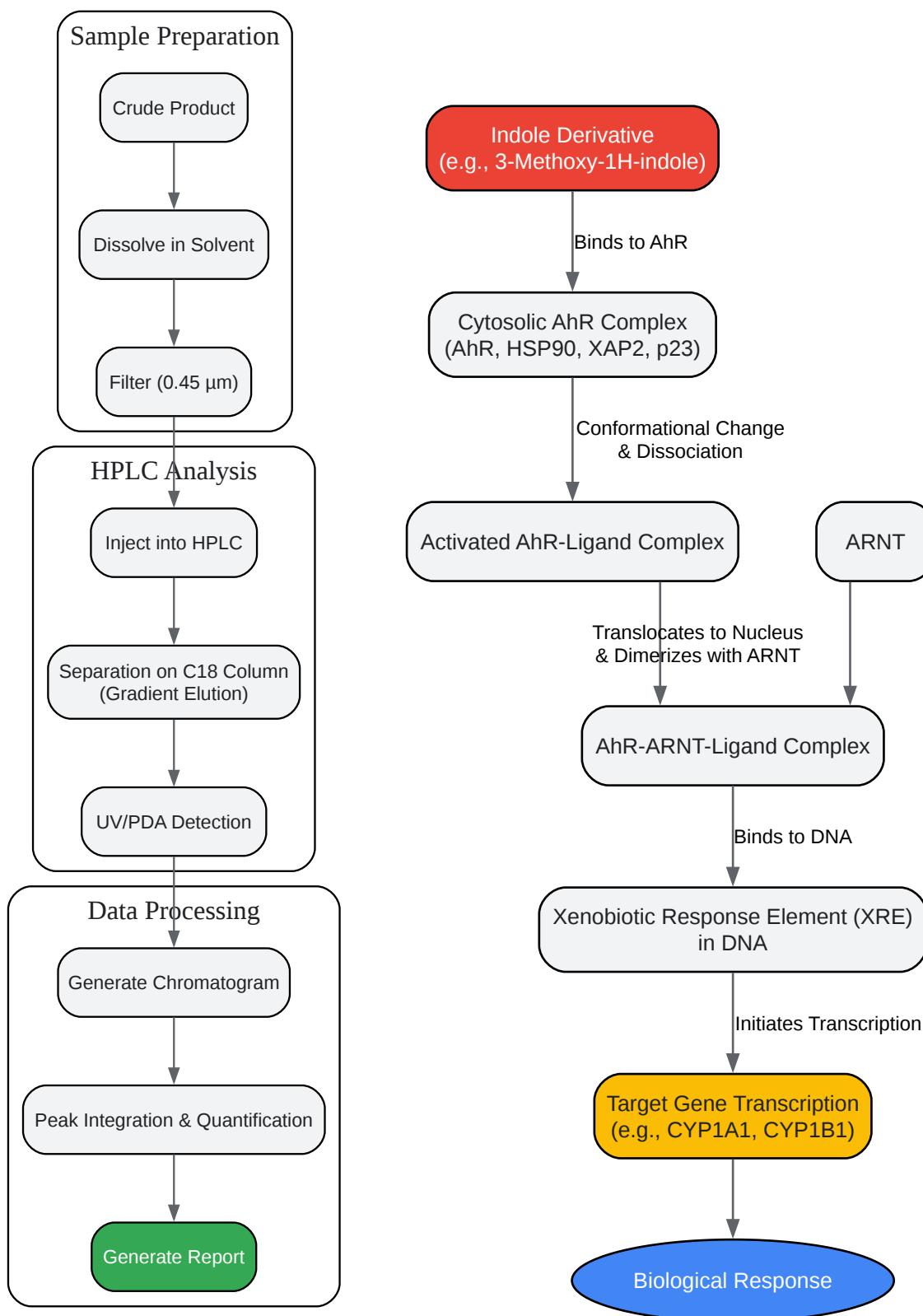
Mobile Phase:

- Solvent A: 0.1% Formic Acid in Water
- Solvent B: 0.1% Formic Acid in Acetonitrile

Chromatographic Conditions:

- **Gradient Elution:** A typical gradient would start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B to elute the compound. For example: 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B.
- **Flow Rate:** 1.0 mL/min


- Column Temperature: 30 °C
- Detection Wavelength: Indole derivatives generally show strong absorbance at approximately 225 nm and 280 nm.^[6] A PDA detector can be used to scan a range of wavelengths (e.g., 200-400 nm) for comprehensive analysis.^[6]


Sample Preparation:

- Dissolve a small amount of the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1 mg/mL).
- Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system to remove any particulate matter.

Visualizations

The following diagrams, generated using the DOT language, illustrate a plausible biological signaling pathway and a general experimental workflow relevant to **3-Methoxy-1H-indole**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxy-1H-indole | C9H9NO | CID 13736886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. soc.chim.it [soc.chim.it]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methoxy-1H-indole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b178170#3-methoxy-1h-indole-molecular-weight-and-formula\]](https://www.benchchem.com/product/b178170#3-methoxy-1h-indole-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com